2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura coupling Boronate ester stability Chromatographic purification

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 124215-44-7), also known as 3-bromopropylboronic acid pinacol ester, is a bifunctional C3 alkyl boronate building block featuring a terminal primary alkyl bromide and a pinacol-protected boronic ester moiety. The compound belongs to the alkyl pinacol boronate class and serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for C(sp³)–C(sp²) bond formation, enabling the introduction of a three-carbon spacer with orthogonal reactivity.

Molecular Formula C9H18BBrO2
Molecular Weight 248.96 g/mol
CAS No. 124215-44-7
Cat. No. B053741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS124215-44-7
Molecular FormulaC9H18BBrO2
Molecular Weight248.96 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CCCBr
InChIInChI=1S/C9H18BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3
InChIKeyCHQXFJUKMDJWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 124215-44-7): Pinacol-Protected C3 Bromoalkyl Boronate for Suzuki-Miyaura Cross-Coupling Procurement


2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 124215-44-7), also known as 3-bromopropylboronic acid pinacol ester, is a bifunctional C3 alkyl boronate building block featuring a terminal primary alkyl bromide and a pinacol-protected boronic ester moiety . The compound belongs to the alkyl pinacol boronate class and serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for C(sp³)–C(sp²) bond formation, enabling the introduction of a three-carbon spacer with orthogonal reactivity . The pinacol ester confers enhanced hydrolytic stability and ease of chromatographic purification relative to the free boronic acid, while the bromopropyl chain provides a versatile handle for subsequent nucleophilic substitution or metal-catalyzed transformations . The compound is a liquid at room temperature with density 1.177 g/cm³, refractive index 1.4559, and boiling point of 74-80°C at 1.1 mmHg, requiring long-term storage at -20°C under inert nitrogen atmosphere .

Why 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Simply Replaced with Other C3 Bromoalkyl or Boronate Reagents in Synthetic Workflows


In-class substitution of 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with alternative C3 bromoalkyl reagents or other boronate esters introduces quantifiable differences in hydrolytic stability, chromatographic purification recovery, and cross-coupling reactivity that directly impact synthetic efficiency and product quality . Free 3-bromopropylboronic acid exhibits problematic C–B bond lability, high polarity that hinders silica gel purification, and spontaneous dehydration to boroxine oligomers that accelerate autooxidation [1]. Conversely, the pinacol ester provides air- and moisture-stability with markedly reduced polarity (clogP ~2.5), enabling straightforward flash chromatography and long-term storage without decomposition . However, pinacol boronates are approximately 10⁴-fold less reactive in nucleophilic boron ate complex formation compared to neopentyl glycol or ethylene glycol esters [2], making this compound specifically suited for applications where stability and ease of handling are prioritized over maximal reactivity. Substituting with alternative halide electrophiles such as 3-bromopropyltrimethylsilane eliminates the boronate coupling functionality entirely. The quantitative evidence below delineates precisely where this compound differentiates from its closest analogs.

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Comparative Quantitative Evidence for Scientific Selection and Procurement


Enhanced Hydrolytic and Chromatographic Stability of Pinacol Boronate Ester Versus Free Boronic Acid

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) demonstrates superior stability and handling characteristics compared to its corresponding free boronic acid analog (3-bromopropylboronic acid) . The pinacol ester is highly air- and water-stable with strong resistance to hydrolysis, whereas free alkyl boronic acids are prone to spontaneous dehydration forming boroxine trimers that initiate autooxidation and rapid decomposition upon exposure to air [1]. The ester's reduced polarity enables purification via standard silica gel chromatography, a process that is problematic for free boronic acids due to high polarity and boroxine formation that hinders chromatographic isolation and recovery [2].

Suzuki-Miyaura coupling Boronate ester stability Chromatographic purification

Controlled Reactivity Profile: Pinacol Boronate Ester Is 10⁴-Fold Less Nucleophilic Than Neopentyl Glycol and Ethylene Glycol Esters

In the context of nucleophilic boron ate complex formation, pinacol boronate esters (including 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit quantitatively attenuated reactivity compared to alternative diol-protected boronic esters [1]. A systematic kinetic study of aryl and heteroaryl boronic esters demonstrated that neopentyl glycol and ethylene glycol derivatives are 10⁴ (10,000) times more reactive than pinacol and catechol derivatives in reactions with benzhydrylium electrophiles [2]. This reactivity differential provides pinacol esters with enhanced chemoselectivity and reduced unwanted side reactions under standard Suzuki-Miyaura coupling conditions where high nucleophilicity is not required .

Boron ate complex Nucleophilic reactivity Boronic ester ligand effects

Commercial Availability at 98% Purity (GC) with Validated QC for Reproducible Suzuki-Miyaura Coupling

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is commercially available at 98% purity as determined by gas chromatography (GC) from multiple reputable suppliers including AKSci and Thermo Scientific Chemicals (Alfa Aesar brand) . The compound is offered in quantities ranging from 1 g to 25 g with full quality assurance documentation including Certificate of Analysis (CoA) and Safety Data Sheet (SDS) per batch . This validated purity level ensures reproducible performance in palladium-catalyzed cross-coupling reactions where trace impurities can poison catalysts or generate byproducts that complicate product isolation .

Suzuki-Miyaura coupling C(sp³)–C(sp²) bond formation Pharmaceutical intermediates

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Suzuki-Miyaura C(sp³)–C(sp²) Cross-Coupling for Installation of 3-Bromopropyl Chain onto Aryl and Heteroaryl Scaffolds

The compound serves as an electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions where the terminal primary alkyl bromide undergoes oxidative addition to Pd(0), followed by transmetalation with an aryl- or heteroarylboronic acid and reductive elimination to forge a new C(sp³)–C(sp²) bond . The pinacol ester stability ensures the boronate moiety remains intact during the coupling event, preventing premature protodeboronation that would otherwise yield the undesired propane derivative . This application is directly enabled by the pinacol ester's attenuated nucleophilicity (10⁴-fold lower than neopentyl glycol esters), which prevents unwanted boron ate complex formation with electrophilic coupling partners under standard Suzuki conditions [1].

Synthesis of Alkyl-Aryl Pharmaceutical Intermediates Requiring Chromatographic Purification of Boronate-Containing Building Blocks

The pinacol ester form of 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is specifically indicated when the synthetic route requires silica gel chromatographic purification of the boronate-containing intermediate . Unlike free 3-bromopropylboronic acid, which forms boroxine oligomers and decomposes on silica, the pinacol ester can be purified via flash chromatography with heptane slurry recovery to yield material suitable for subsequent coupling steps . The compound is classified as a primary and secondary pharmaceutical intermediate by commercial suppliers, consistent with its use in constructing complex drug-like molecules where intermediate purity is critical for downstream transformations [1].

Iterative Cross-Coupling Sequences Requiring Chemoselective Boronate Preservation

In multi-step synthetic sequences where the boronate ester must survive one or more synthetic operations before being unmasked for a subsequent Suzuki coupling, the pinacol-protected form of 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides the necessary stability margin . The pinacol ester's resistance to hydrolysis under mildly acidic or basic aqueous workup conditions—in contrast to the labile free boronic acid—allows the bromopropyl chain to undergo functional group manipulations (e.g., nucleophilic substitution of the terminal bromide with amines or thiols) without concomitant boronate decomposition . This orthogonal reactivity profile enables sequential diversification strategies that are inaccessible with unprotected boronic acids or with more reactive neopentyl glycol esters that would undergo premature transmetalation [1].

C3 Spacer Introduction in Agrochemical and Material Science Building Block Synthesis

The compound is specifically employed for introducing a three-carbon alkyl spacer bearing a terminal bromide handle into aromatic frameworks for subsequent elaboration . The bromopropyl chain length is optimal for applications requiring a flexible linker between aromatic moieties without introducing excessive conformational entropy associated with longer alkyl chains . The 98% GC purity commercially available from multiple suppliers ensures batch-to-batch consistency in industrial research settings where reproducible linker geometry and reactivity are required for structure-activity relationship studies in agrochemical development and materials chemistry [1].

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